molecular formula C7H14O6 B1216857 bornesitol CAS No. 484-71-9

bornesitol

Cat. No.: B1216857
CAS No.: 484-71-9
M. Wt: 194.18 g/mol
InChI Key: DSCFFEYYQKSRSV-DQUUFWEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

bornesitol is a member of the class of methyl myo-inositols. It is a cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6.

Chemical Reactions Analysis

bornesitol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

bornesitol has several scientific research applications:

Comparison with Similar Compounds

bornesitol is similar to other inositol derivatives, such as:

Compared to these compounds, this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties .

Properties

CAS No.

484-71-9

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(1R,2S,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m1/s1

InChI Key

DSCFFEYYQKSRSV-DQUUFWEPSA-N

SMILES

COC1C(C(C(C(C1O)O)O)O)O

Isomeric SMILES

COC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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